2,4-Difluoro-6-methoxyphenylboronic Acid Pinacol Ester
Description
Properties
IUPAC Name |
2-(2,4-difluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BF2O3/c1-12(2)13(3,4)19-14(18-12)11-9(16)6-8(15)7-10(11)17-5/h6-7H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEEWDJNWNJEFFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BF2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-6-methoxyphenylboronic acid pinacol ester typically involves the reaction of 2,4-difluoro-6-methoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process often involves crystallization or chromatography to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-6-methoxyphenylboronic acid pinacol ester undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkenes.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a base or an acid.
Oxidation: The boronic ester can be oxidized to form phenols or other oxygenated derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.
Protodeboronation: Bases like NaOH or acids like HCl.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds or substituted alkenes.
Protodeboronation: The corresponding hydrocarbon.
Oxidation: Phenols or other oxygenated derivatives.
Scientific Research Applications
Synthetic Routes
The synthesis of 2,4-difluoro-6-methoxyphenylboronic acid pinacol ester typically involves the reaction of 2,4-difluoro-6-methoxyphenylboronic acid with pinacol in the presence of dehydrating agents like molecular sieves or anhydrous magnesium sulfate. This reaction is often conducted under inert atmospheres to prevent oxidation and hydrolysis. Industrially, continuous flow reactors are employed to optimize yield and efficiency.
Organic Synthesis
-
Suzuki-Miyaura Coupling :
- This compound serves as a crucial reagent in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. It reacts with aryl or vinyl halides in the presence of palladium catalysts to produce biaryl compounds or substituted alkenes.
- Building Block for Complex Molecules :
Medicinal Chemistry
- Pharmaceutical Intermediates :
-
Enzyme Inhibition :
- Boronic acids, including this compound, have been identified as effective enzyme inhibitors. They can inhibit proteasomes, leading to the accumulation of misfolded proteins and inducing apoptosis in cancer cells . Research indicates potential anticancer activities against various cancers such as multiple myeloma and breast cancer.
Material Science
- Organic Electronics :
- The compound has applications in developing organic electronic materials and polymers due to its unique electronic properties derived from its substituents.
Biological Studies
- Biochemical Assays :
- It is utilized as a probe in biochemical assays for studying enzyme activities and interactions with biomolecules.
Case Studies
-
Anticancer Activity :
Research has demonstrated that boronic acid derivatives exhibit significant anticancer properties by disrupting essential cellular processes for tumor growth. For instance, studies have shown that these compounds can effectively inhibit proteasome activity in cancer cells, leading to increased apoptosis rates . -
Material Development :
In material science applications, this compound has been explored for its role in developing new organic semiconductors that could enhance the performance of electronic devices due to its favorable electronic characteristics derived from its unique structure.
Mechanism of Action
The primary mechanism of action for 2,4-difluoro-6-methoxyphenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the transmetalation step, where the boron atom transfers its organic group to the palladium catalyst. This is followed by reductive elimination to form the carbon-carbon bond . The compound’s unique substitution pattern enhances its reactivity and selectivity in these reactions .
Comparison with Similar Compounds
Reactivity in Cross-Coupling Reactions
- 2,6-Difluoro-4-formylphenylboronic Acid Pinacol Ester (CAS 870717-92-3): The formyl group at the 4-position activates the boron center, facilitating rapid cross-coupling. However, the aldehyde group may limit solubility in non-polar solvents compared to methoxy-substituted analogs. This compound is widely used in synthesizing biaryl structures for materials science .
- 4-Hydroxy-3-methoxyphenylboronic Acid Pinacol Ester :
The hydroxyl group at the 4-position introduces hydrogen-bonding capabilities, which can stabilize intermediates but may require protection during reactions. Its reactivity in Suzuki couplings is moderate, as the hydroxyl group can deprotonate under basic conditions, altering reaction pathways . - 2,4-Dibromo-6-fluorophenylboronic Acid Pinacol Ester (CAS 2121512-09-0):
Bromine substituents increase steric bulk and polarizability, making this compound highly reactive in coupling reactions. However, bromine’s susceptibility to nucleophilic substitution may lead to side reactions, unlike fluorine’s stability .
Key Insight : The target compound’s fluorine substituents balance reactivity and stability, while the methoxy group improves solubility without introducing undesired side reactions.
Solubility and Physical Properties
Evidence from phenylboronic acid esters indicates that pinacol esters generally exhibit better solubility in organic solvents than their parent acids. For example:
- Phenylboronic acid pinacol ester shows moderate solubility in chloroform and ketones, with low solubility in hydrocarbons .
- 2,4-Difluoro-6-methoxyphenylboronic acid pinacol ester likely follows this trend, with enhanced solubility in ethers and ketones due to the methoxy group’s polarity.
- 3,5-Difluoro-4-hydroxybenzeneboronic acid pinacol ester (CAS 1029439-83-5): The hydroxyl group increases polarity, improving solubility in polar solvents like methanol but reducing compatibility with non-polar media .
NMR Spectral Characteristics
Pinacol esters exhibit distinct NMR signatures:
- 1H NMR : A singlet at δ 1.34–1.38 for the 12 methyl protons of the pinacol group .
- 13C NMR : Peaks at δ 84.0 (dioxaborolane carbons) and δ 24.9 (methyl carbons) .
- Substituent Effects:
Comparative Data Table
Biological Activity
2,4-Difluoro-6-methoxyphenylboronic acid pinacol ester is a boronic acid derivative notable for its unique chemical structure, comprising two fluorine atoms and a methoxy group attached to the phenyl ring. With a molecular formula of C13H17BF2O3 and a molecular weight of 256.09 g/mol, this compound has garnered attention in medicinal chemistry for its potential biological activities.
The synthesis of 2,4-difluoro-6-methoxyphenylboronic acid pinacol ester typically involves multi-step processes that include the formation of the boronic acid and subsequent esterification with pinacol. Its reactivity is influenced by the presence of the fluorine atoms and methoxy group, which can enhance its interaction with biological targets.
Chemical Structure
- Molecular Formula : C13H17BF2O3
- Molecular Weight : 256.09 g/mol
- Structural Features :
- Two fluorine substituents at positions 2 and 4.
- A methoxy group at position 6 on the phenyl ring.
Boronic acids and their derivatives, including 2,4-difluoro-6-methoxyphenylboronic acid pinacol ester, have been identified as effective enzyme inhibitors. They demonstrate significant potential in various therapeutic applications, particularly in oncology.
- Enzyme Inhibition : These compounds can inhibit proteasomes, which are critical for protein degradation in cells. By blocking this pathway, they can lead to the accumulation of misfolded proteins and induce apoptosis in cancer cells .
- Anticancer Activity : Research indicates that boronic acid derivatives exhibit anticancer properties against several types of cancer, including multiple myeloma and breast cancer. The mechanism involves disrupting cellular processes essential for tumor growth .
- Antibacterial and Antiviral Properties : Some studies suggest that these compounds may also possess antibacterial and antiviral activities, although specific data on 2,4-difluoro-6-methoxyphenylboronic acid pinacol ester is limited .
Case Studies
Recent studies have highlighted the biological efficacy of boronic acid derivatives:
- Bortezomib : An FDA-approved proteasome inhibitor derived from boronic acids demonstrated significant anti-tumor activity in multiple myeloma patients by inhibiting protein degradation pathways .
- In Vitro Studies : Various boronic esters have shown promising results in inhibiting cancer cell lines during laboratory assays. For instance, compounds structurally similar to 2,4-difluoro-6-methoxyphenylboronic acid pinacol ester exhibited low nanomolar activities against cancer cells in vitro .
Comparative Analysis
To understand the unique properties of 2,4-difluoro-6-methoxyphenylboronic acid pinacol ester compared to other boronic compounds, the following table summarizes key structural features and biological activities:
| Compound Name | Structural Features | Unique Biological Activity |
|---|---|---|
| 2,4-Difluoro-6-methoxyphenylboronic Acid Pinacol Ester | Two fluorine atoms; methoxy group | Potent proteasome inhibitor; anticancer |
| Bortezomib | Boronic acid structure | FDA-approved; used for multiple myeloma |
| Talabostat (PT-100) | Dipeptidyl boronic acid | Immune response modulation |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2,4-Difluoro-6-methoxyphenylboronic Acid Pinacol Ester?
- Methodology : Synthesis typically involves coupling aryl halides or triflates with bis(pinacolato)diboron (B₂pin₂) via palladium-catalyzed Miyaura borylation. Key steps include:
- Temperature control : Cooling to 0°C during acid addition to stabilize intermediates .
- pH adjustment : Maintaining pH ~6 to prevent hydrolysis of the boronic ester .
- Radical pathways : Photoinduced decarboxylative borylation (e.g., using visible light and diboron reagents) avoids metal catalysts and improves functional group tolerance .
Q. How does the solubility profile influence solvent selection for cross-coupling reactions?
- Methodology : Pinacol boronic esters exhibit high solubility in polar aprotic solvents (e.g., acetone, THF) and low solubility in non-polar solvents (e.g., cyclohexane). Solvent choice impacts reaction efficiency:
- Data : Solubility in acetone at 25°C exceeds 200 mg/mL, enabling homogeneous reaction conditions .
- Recommendation : Use acetone or THF for Suzuki-Miyaura couplings to enhance reagent miscibility and reaction rates .
Q. What purification techniques are recommended for isolating this compound?
- Methodology :
- Chromatography : Silica gel chromatography with hexane/ethyl acetate gradients removes unreacted diboron reagents.
- Recrystallization : Use cyclohexane for low-temperature recrystallization to obtain high-purity crystals .
- Acid-base extraction : Adjust pH to 6–7 to precipitate boronic acid impurities while retaining the ester in organic phases .
Advanced Research Questions
Q. How do substituent positions (2,4-difluoro and 6-methoxy) affect reactivity in Suzuki-Miyaura couplings?
- Mechanistic insights :
- Electronic effects : Fluorine substituents withdraw electron density, reducing oxidative addition efficiency with Pd⁰. Use electron-rich ligands (e.g., SPhos) to accelerate this step .
- Steric hindrance : The 6-methoxy group may hinder transmetalation; bulkier bases (e.g., K₃PO₄) improve coupling yields by stabilizing borate intermediates .
Q. What mechanistic insights explain its behavior in photoinduced borylation reactions?
- Methodology : Radical chain propagation dominates under visible light:
- Initiation : Light cleaves N-hydroxyphthalimide (NHP) esters to generate alkyl radicals .
- Propagation : Radicals react with bis(catecholato)diboron to form boryl radicals, which abstract hydrogen from NHP esters to sustain the chain .
Q. How can reaction kinetics be analyzed during oxidative deboronation with H₂O₂?
- Methodology :
- UV-vis spectroscopy : Monitor decay of the boronic ester’s λmax at 290 nm and formation of 4-nitrophenol (λmax 405 nm) .
- Kinetic model : Pseudo-first-order kinetics with rate constants (kobs) dependent on H₂O₂ concentration (e.g., kobs = 0.12 min⁻¹ at pH 7.27) .
- Application : Quantify boronic ester stability in aqueous media for drug delivery studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
